molecular formula C18H9Cl2N3O5S3 B15223145 5-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxidobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide

5-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxidobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide

Cat. No.: B15223145
M. Wt: 514.4 g/mol
InChI Key: YWHNTADQXDSEAU-UHFFFAOYSA-N
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Description

5-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxidobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dichloropyridinyl group, a dioxidobenzo[b]thiophenyl group, and a nitrothiophene carboxamide group, making it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxidobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the dichloropyridinyl and dioxidobenzo[b]thiophenyl precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various solvents such as dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

5-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxidobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The dichloropyridinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxidobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential as a drug candidate, particularly in targeting specific enzymes or receptors.

    Industry: The compound is explored for its use in materials science, such as in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 5-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxidobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxidobenzo[b]thiophen-6-yl)-3-nitrothiophene-2-carboxamide
  • 5-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxidobenzo[b]thiophen-6-yl)-4-aminothiophene-2-carboxamide

Uniqueness

Compared to similar compounds, 5-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxidobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C18H9Cl2N3O5S3

Molecular Weight

514.4 g/mol

IUPAC Name

5-(3,5-dichloropyridin-4-yl)sulfanyl-N-(1,1-dioxo-1-benzothiophen-6-yl)-4-nitrothiophene-2-carboxamide

InChI

InChI=1S/C18H9Cl2N3O5S3/c19-11-7-21-8-12(20)16(11)30-18-13(23(25)26)6-14(29-18)17(24)22-10-2-1-9-3-4-31(27,28)15(9)5-10/h1-8H,(H,22,24)

InChI Key

YWHNTADQXDSEAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CS2(=O)=O)NC(=O)C3=CC(=C(S3)SC4=C(C=NC=C4Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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